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Compound of Interest

Compound Name: UM4118

Cat. No.: B15606672 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research on UM4118, a

novel copper ionophore, and its mechanism of inducing cuproptosis, a specialized form of

copper-dependent cell death, in the context of Acute Myeloid Leukemia (AML). The following

sections detail the quantitative data from preclinical studies, elucidate the experimental

protocols used to characterize UM4118, and visualize the core signaling pathways involved in

its mechanism of action.

Quantitative Data Summary
UM4118 was developed through the optimization of a hit compound, S767, identified in a

phenotypic screen of 56 primary AML patient samples. The optimization resulted in a more

potent and specific molecule. The sensitivity of AML cells to UM4118, particularly those with

SF3B1 mutations, is a key finding of the foundational research.
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Compound Cell Type Metric Value Significance

UM4118

SF3B1-mutated

primary AML

specimens

IC50

Significantly

lower vs. SF3B1-

WT

Highlights

increased

sensitivity in this

AML subtype.[1]

S767

SF3B1-mutated

primary AML

specimens

IC50

Significantly

lower vs. SF3B1-

WT

Parent

compound also

shows selectivity.

[1]

UM4118
ABCB7 depleted

cells
Potency Optimized

Demonstrates

the role of

ABCB7 in

UM4118's

mechanism.[1]

Experimental Protocols
The characterization of UM4118 involved a series of sophisticated experimental procedures to

identify its mechanism of action and its selectivity for specific AML subtypes.

High-Throughput Chemical Screening
A library of 10,000 compounds was screened against a panel of 56 genetically diverse primary

AML specimens to identify molecules with heightened activity against poor-prognosis AML,

particularly those with splicing factor 3b subunit 1 (SF3B1) mutations.[1][2] This phenotypic

screen led to the identification of the initial hit compound, S767.

Structure-Activity Relationship (SAR) Studies
Following the identification of S767, SAR studies were conducted to optimize the hit

compound. This process involved synthesizing and testing analogs of S767 to improve its

potency, specificity, and reduce genotoxicity, ultimately leading to the development of UM4118.

[1][2]
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To elucidate the mechanism of action of UM4118, a CRISPR-Cas9 loss-of-function screen was

performed. This genetic screen helped to identify genes whose loss sensitized cells to

UM4118-induced cell death. The screen revealed that iron-sulfur cluster (ISC) deficiency

enhances copper-mediated cell death.[1][2] Specifically, the loss of the mitochondrial ISC

transporter ABCB7 was found to be synthetically lethal with UM4118 treatment.[1][2]

Cell Viability and Apoptosis Assays
Standard cell viability assays were used to determine the half-maximal inhibitory concentration

(IC50) of UM4118 and S767 across various AML patient samples. These assays quantified the

dose-dependent effect of the compounds on cell survival.

Gene Expression and Protein Analysis
Reverse transcription PCR was utilized to analyze the mRNA levels of genes of interest, such

as ABCB7, in different cell lines. Western blotting would have been used to assess the protein

levels of key components of the cuproptosis pathway, such as DLAT, to confirm the mechanism

of cell death.

Signaling Pathways and Molecular Mechanisms
The foundational research on UM4118 has elucidated a detailed molecular pathway for its

induction of cuproptosis in AML cells, with a particular vulnerability identified in SF3B1-mutated

leukemia.

UM4118 as a Copper Ionophore
UM4118 functions as a copper ionophore, a molecule that facilitates the transport of copper

ions across cellular membranes, leading to an increase in intracellular copper concentration.

This disruption of copper homeostasis is the initiating event in its cytotoxic activity.[1][2]
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UM4118 facilitates copper transport into the cell.

The Cuproptosis Pathway Induced by UM4118
The excess intracellular copper, shuttled by UM4118, directly triggers cuproptosis. This process

involves the copper-dependent oligomerization of lipoylated proteins of the tricarboxylic acid

(TCA) cycle, leading to proteotoxic stress and ultimately, cell death. Key proteins identified in

the UM4118-induced pathway include DLAT, LIAS, and LIPT1.[1]
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Core mechanism of UM4118-induced cuproptosis.

Synthetic Lethality with SF3B1 Mutation and ISC
Deficiency
A pivotal finding is the synthetic lethal interaction between UM4118 and SF3B1 mutations in

AML. The research demonstrates that SF3B1 mutations lead to the missplicing and

downregulation of ABCB7, a mitochondrial transporter essential for the maturation of cytosolic

iron-sulfur cluster (ISC) enzymes.[1][2] This pre-existing ISC deficiency in SF3B1-mutated cells

creates a specific vulnerability to copper-induced cell death, as copper overload is also known
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to destabilize ISC-containing proteins. The combined effect of ISC pathway disruption and

copper overload leads to enhanced cuproptosis.
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Synthetic lethality of UM4118 in SF3B1-mutated AML.

Conclusion
The foundational research on UM4118 establishes it as a potent copper ionophore that

selectively induces cuproptosis in AML cells, particularly those harboring SF3B1 mutations. The

mechanism is underpinned by a synthetic lethal interaction involving the drug-induced copper

overload and a pre-existing deficiency in the iron-sulfur cluster pathway caused by the SF3B1

mutation. These findings provide a strong rationale for the further development of UM4118 as a
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targeted therapy for a genetically defined subset of AML patients and highlight SF3B1

mutations as a potential biomarker for copper ionophore-based treatments.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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